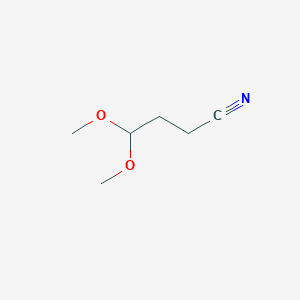![molecular formula C28H32ClNO B076540 2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine CAS No. 13073-86-4](/img/structure/B76540.png)
2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine, also known as Venlafaxine, is a synthetic phenylethylamine derivative that is commonly used as an antidepressant. This compound belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs), which are known to be effective in the treatment of depression and anxiety disorders. In
Mecanismo De Acción
2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine works by inhibiting the reuptake of serotonin and norepinephrine in the brain. By blocking the reuptake of these neurotransmitters, 2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine increases their levels in the synaptic cleft, thereby enhancing their effects on the postsynaptic receptors. This mechanism of action is similar to that of other SNRIs such as duloxetine and desvenlafaxine.
Efectos Bioquímicos Y Fisiológicos
2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, 2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). These effects may contribute to the antidepressant and anxiolytic properties of 2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. Additionally, it has a well-established mechanism of action and has been extensively studied in both animal and human models. However, 2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine also has some limitations. It has a relatively short half-life, which may require frequent dosing in some experimental protocols. Additionally, it can have off-target effects on other neurotransmitter systems, which may complicate data interpretation.
Direcciones Futuras
For research on 2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine include the development of more selective SNRIs, exploring its potential use in the treatment of other psychiatric disorders, and investigating its biochemical and physiological effects.
Métodos De Síntesis
2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine can be synthesized through a multi-step process. The first step involves the condensation of 4-chlorophenylacetonitrile with 1,2,3,4-tetrahydronaphthalen-1-ol to form 2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol. This intermediate is then reacted with 4-(2-bromoethoxy)phenol to form 2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]ethanol. The final step involves the conversion of this intermediate to 2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine by reacting it with diethylamine.
Aplicaciones Científicas De Investigación
2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine has been extensively studied for its antidepressant and anxiolytic properties. It has been shown to be effective in the treatment of major depressive disorder, generalized anxiety disorder, and social anxiety disorder. Additionally, 2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine has been investigated for its potential use in the treatment of neuropathic pain, hot flashes in menopausal women, and attention deficit hyperactivity disorder (ADHD).
Propiedades
Número CAS |
13073-86-4 |
|---|---|
Nombre del producto |
2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine |
Fórmula molecular |
C28H32ClNO |
Peso molecular |
434 g/mol |
Nombre IUPAC |
2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C28H32ClNO/c1-3-30(4-2)19-20-31-25-16-11-23(12-17-25)28-26-8-6-5-7-21(26)13-18-27(28)22-9-14-24(29)15-10-22/h5-12,14-17,27-28H,3-4,13,18-20H2,1-2H3 |
Clave InChI |
VVOIPUCATYCKHR-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C2C(CCC3=CC=CC=C23)C4=CC=C(C=C4)Cl |
SMILES canónico |
CCN(CC)CCOC1=CC=C(C=C1)C2C(CCC3=CC=CC=C23)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



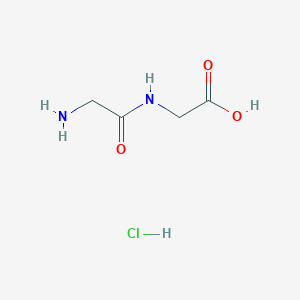
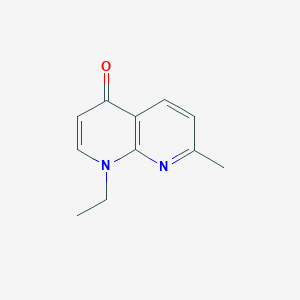
![Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)-](/img/structure/B76459.png)



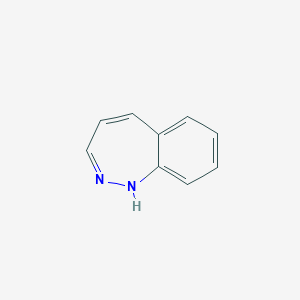

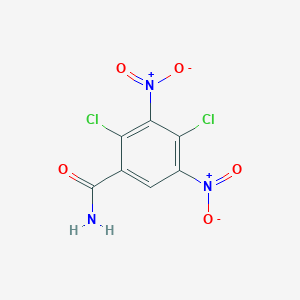
![3-butoxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B76474.png)
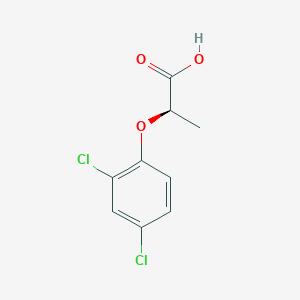
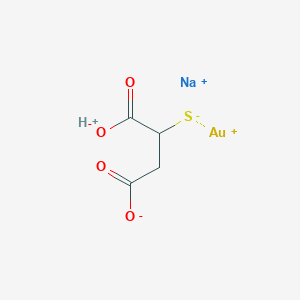
![5,7-Dichlorothiazolo[5,4-d]pyrimidine](/img/structure/B76482.png)
